Rotundone - 18374-76-0

Rotundone

Catalog Number: EVT-1221420
CAS Number: 18374-76-0
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rotundone is a sesquiterpene ketone, specifically 5-isopropenyl-3,8-dimethyl-3,4,5,6,7,8-hexahydro-1(2H)-azulenone, known for its potent spicy, peppercorn aroma. [] It was first identified as a significant aroma compound in Australian Shiraz wine. [] It is also found in various plants, herbs, spices, and fruits, including black and white peppercorns, grapes (particularly Shiraz, Duras, and Grüner Veltliner), grapefruit, orange, apple, and mango. [, , , ] Rotundone plays a significant role in the sensory perception of these products, contributing to their unique "peppery" aroma. [, , ]

Future Directions
  • Elucidation of Biosynthetic Pathway: Further research is needed to fully understand the detailed steps and regulatory mechanisms involved in rotundone biosynthesis, including the identification of additional enzymes and transcription factors that might influence its production. [, ]
  • Microbiome Influence: The role of soil microbial communities in influencing rotundone concentration in grapes requires further investigation. [, ]
  • Specific Anosmia: Research into the genetic basis for rotundone-specific anosmia could provide insights into olfactory perception and personalized sensory experiences. []
  • Impact of Climate Change: Further research is needed to understand how climate change, particularly rising temperatures and altered precipitation regimes, will affect rotundone accumulation in grapes and its implications for wine production. []

3-epi-Rotundone

Compound Description: 3-epi-Rotundone is a stereoisomer of rotundone. It possesses a woody, spicy, peppery, citrus, grapefruit-like, powdery, and celery-like odor profile, which is broader than that of rotundone []. Despite the differences in their odor thresholds, both compounds share similar organoleptic properties, including their woody, spicy, and peppery odor descriptions, anosmic properties in neat form, and strong adaptation characteristics [].

Relevance: As a stereoisomer of rotundone, 3-epi-rotundone possesses a similar chemical structure but differs in the spatial arrangement of its atoms. This structural difference contributes to the observed variations in their odor profiles and thresholds. The discovery of 3-epi-rotundone highlights the significance of stereochemistry in shaping the aromatic properties of compounds [].

α-Guaiene

Compound Description: α-Guaiene is a sesquiterpene and a recognized precursor to rotundone [, ]. Studies suggest that its transformation to rotundone can occur via aerial oxidation []. The accumulation of α-guaiene, like rotundone, is influenced by environmental factors, particularly sunlight exposure [].

Relevance: α-Guaiene is a direct precursor in the biosynthetic pathway of rotundone. Understanding the factors that influence α-guaiene synthesis and its conversion to rotundone is crucial for manipulating the peppery character in wines [, ].

Farnesyl Diphosphate (FPP)

Compound Description: Farnesyl diphosphate is an intermediate in the mevalonate (MVA) pathway, which is responsible for synthesizing various terpenes, including rotundone []. Research suggests that farnesyl diphosphate synthase (FPPS), the enzyme responsible for FPP synthesis, may play a regulatory role in rotundone accumulation [].

Relevance: FPP is a key precursor molecule in the biosynthesis of rotundone. The activity of FPPS and the availability of FPP can significantly impact the final concentration of rotundone in grapes, highlighting the importance of the MVA pathway in shaping the aroma profile of wines [].

Geraniol

Compound Description: Geraniol is a monoterpene found in the phloem exudates of grapevines []. While its role in rotundone biosynthesis remains unclear, its presence in the phloem suggests a potential involvement in various metabolic processes within the plant [].

Relevance: The co-occurrence of geraniol and rotundone in grapevine tissues prompts further investigation into their potential interactions and roles in shaping the plant's chemical profile. Further research is needed to elucidate any direct link between geraniol and rotundone biosynthesis [].

3-Isobutyl-2-methoxypyrazine (IBMP)

Compound Description: 3-Isobutyl-2-methoxypyrazine (IBMP) is a volatile aroma compound responsible for the characteristic "bell pepper" aroma found in some wines []. Viticultural practices, such as delayed harvest and lateral shoot removal, can influence the concentration of IBMP in wines [].

Relevance: While IBMP is not structurally related to rotundone, it represents another important aroma compound in grapes and wines. Winemakers often strive to balance the "peppery" notes of rotundone with the "bell pepper" aromas of IBMP to achieve desired flavor profiles in wines [].

Gluconic Acid

Compound Description: Gluconic acid is a secondary metabolite produced by Botrytis cinerea, a fungal pathogen affecting grapes []. Research suggests a negative correlation between gluconic acid levels and rotundone concentration in wines, indicating a possible role of Botrytis cinerea in rotundone degradation [].

Relevance: While not directly involved in the biosynthesis of rotundone, gluconic acid serves as a potential indicator of Botrytis cinerea infection. The negative correlation with rotundone levels suggests that this fungus might impact the final concentration of rotundone in wines through degradation mechanisms [].

Source

Rotundone is primarily found in grapevines, especially in varieties like Shiraz, Mourvèdre, and Durif. Its formation is closely linked to the precursor compound α-guaiene, which is also a sesquiterpene. The accumulation of rotundone occurs late in the ripening phase of grapes, making vineyard practices and environmental conditions crucial for its concentration.

Classification

Chemically, rotundone belongs to the class of terpenoids, specifically sesquiterpenes. It is characterized by its complex structure, which includes multiple rings and functional groups that contribute to its aromatic properties.

Synthesis Analysis

Methods

The synthesis of rotundone can be achieved through various methods, including both natural biosynthesis in plants and chemical synthesis in laboratory settings.

  1. Natural Biosynthesis: In grapevines, rotundone is synthesized from α-guaiene through enzymatic reactions involving specific enzymes that facilitate the conversion of precursors during berry ripening.
  2. Chemical Synthesis: Laboratory methods for synthesizing rotundone often utilize biomimetic catalysts that mimic natural processes. For example, non-heme iron(II) chelates have been employed to catalyze reactions leading to the formation of rotundone from simpler terpenoid precursors .

Technical Details

The biosynthetic pathway involves several steps where terpenoid precursors undergo cyclization and rearrangement reactions. The understanding of these pathways allows for targeted agricultural practices to enhance rotundone levels in grapes.

Molecular Structure Analysis

Structure

Rotundone has a complex molecular structure represented by the chemical formula C15H24C_{15}H_{24}. Its structure features multiple rings and a characteristic bicyclic arrangement typical of sesquiterpenes.

Data

  • Molecular Weight: 220.36 g/mol
  • Boiling Point: Approximately 160 °C at 0.5 mmHg
  • Density: 0.9 g/cm³

The three-dimensional conformation of rotundone contributes to its distinctive aroma profile, allowing it to interact with olfactory receptors effectively.

Chemical Reactions Analysis

Reactions

Rotundone can participate in various chemical reactions typical of terpenoids, including oxidation and reduction processes.

  1. Oxidation: Exposure to light can catalyze the oxidation of rotundone and its precursors, potentially altering its flavor profile.
  2. Rearrangement: Under certain conditions, rotundone may undergo rearrangement reactions that can modify its aromatic characteristics.

Technical Details

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to study these reactions and quantify rotundone levels in wine and grape samples .

Mechanism of Action

Process

The mechanism by which rotundone exerts its aromatic effects involves binding to specific olfactory receptors in the nasal cavity. This binding triggers neural responses that are interpreted as distinct flavors or aromas.

Data

The sensory perception threshold for rotundone is approximately 8 ng/L in water and 16 ng/L in wine, indicating its potency even at very low concentrations . This sensitivity underscores its significance in wine aroma profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Spicy, peppery aroma
  • Solubility: Soluble in organic solvents but less so in water

Chemical Properties

  • Stability: Rotundone is relatively stable under normal conditions but can degrade when exposed to extreme light or heat.
  • Reactivity: It can react with oxidizing agents, which may alter its sensory characteristics.

Relevant analyses indicate that environmental factors such as temperature and light exposure significantly influence the concentration and stability of rotundone in grapes .

Applications

Scientific Uses

Additionally, research into rotundone has implications for viticulture practices aimed at optimizing grape quality through controlled environmental conditions. Understanding how factors such as soil composition and climate influence rotundone levels can help winemakers produce wines with desired flavor profiles .

Introduction to Rotundone as a Potent Aroma Compound

Rotundone stands as one of flavor science's most remarkable discoveries—a sesquiterpenoid ketone capable of imparting distinctive black pepper aromas at concentrations as low as 8 ng/L in water and 16 ng/L in red wine [2] [5]. This potent molecule bridges diverse agricultural products, from spices to aged spirits, creating a common sensory thread through its unique molecular architecture. Initially overlooked for decades after its isolation, rotundone has emerged as a critical sensorant that defines the terroir expression in cool-climate wines and contributes to the complexity of oak-aged spirits. Its discovery resolved longstanding mysteries about the origin of peppery notes in Syrah wines and provided scientific validation to vineyard practices aimed at enhancing this desirable characteristic. The compound's significance extends beyond enology, offering insights into plant defense mechanisms and environmental biochemistry, while presenting winemakers and distillers with both opportunities and challenges in modulating sensory profiles [4] [8].

Historical Discovery and Significance in Flavor Science

The journey of rotundone from obscurity to recognition spans over five decades of scientific investigation:

  • 1967: First identified in the tubers of Cyperus rotundus (Java grass/nutgrass) by Indian researchers, but its sensory significance remained unrecognized [1] [6]. The compound was named after its botanical source (rotundus + -one), yet the non-aromatic nature of the plant offered no clue to its remarkable olfactory potency.
  • 2008: Rediscovered through groundbreaking work by the Australian Wine Research Institute (AWRI) while investigating the chemical basis of peppery notes in cool-climate Australian Shiraz. Researchers Tracey Siebert, Gordon Elsey, and Alan Pollnitz employed gas chromatography-olfactometry and mass spectrometry to isolate and identify rotundone as the compound responsible for the distinctive aroma [1] [2] [8]. This represented a breakthrough in varietal aroma research, as rotundone became the first sesquiterpene definitively linked to a specific sensory characteristic in red wines.
  • Post-2008: Subsequent studies confirmed its presence across diverse sources:
  • Spices and herbs: Black pepper, marjoram, oregano, rosemary, thyme, and basil [1] [6]
  • Grape varieties: Grüner Veltliner, Vespolina, Schioppettino, Duras, Mourvèdre, and Gamay [5] [9]
  • Distilled spirits: Bourbon, rye whiskey, Scotch, rum, and tequila [6] [10]
  • 2021: Identification as a contributor to woody-incense notes in oak-aged spirits through multidimensional gas chromatography-mass spectrometry-olfactometry (MD-GC-MS-O), confirming its extraction from oak during barrel aging [6] [10].

This trajectory transformed rotundone from a chemical curiosity into a key sensorant bridging the sensory worlds of wine, food, and spirits, while highlighting significant gaps in prior analytical approaches that had failed to detect it due to its ultra-trace concentrations and partial anosmia among researchers [2] [5].

Chemical Structure and Physicochemical Properties

Rotundone ((3S,5R,8S)-3,8-dimethyl-5-(prop-1-en-2-yl)-3,4,5,6,7,8-hexahydroazulen-1(2H)-one) possesses a complex bicyclic sesquiterpenoid structure that defines its sensory behavior:

  • Molecular formula: C₁₅H₂₂O [1] [3] [7]
  • Stereochemistry: The specific (3S,5R,8S) configuration is essential for its aromatic potency, demonstrating nature's precision in molecular recognition of olfactory receptors [7]. Enantiomeric differences could explain variations in detection thresholds among individuals.
  • Physicochemical characteristics:
  • Low molecular weight (218.34 g/mol) and hydrophobicity (logP = 3.9), facilitating volatility and nasal receptor access [3]
  • Boiling point: 641.99 K (368.84°C) [3]
  • Odor detection threshold: 8 ng/L in water, 16 ng/L in red wine [2] [5]
  • Solubility: Insoluble in water; soluble in ethanol and organic solvents [7]
  • Thermal stability: Decomposes at temperatures above 354.67 K (81.52°C) [3]

Table 1: Key Physicochemical Properties of Rotundone [3] [7]

PropertyValueUnitSignificance
Molecular FormulaC₁₅H₂₂O-Sesquiterpenoid backbone
Molar Mass218.34g/molLow molecular weight enhances volatility
Boiling Point641.99KHigh bp indicates thermal stability
Odor Threshold (Water)0.008µg/LExtreme potency at trace levels
logP (Octanol-Water)3.9-High hydrophobicity
Vapor Pressure1987.66kPaModerate volatility
Specific Rotation [α]D-89° (c=1, CHCl₃)-Optical activity confirms chirality

The molecule's potency stems from its efficient interaction with human olfactory receptor OR7A14, where its unique shape (featuring a distinctive "enone" motif within the azulenone structure) creates a high-affinity binding that triggers the peppery aroma perception [4]. This interaction is so efficient that introducing a single drop into an Olympic-sized swimming pool (2,500 m³) renders the water perceptibly peppery—a vivid demonstration of its power frequently cited by researchers [2].

Role in Defining Sensory Profiles of Wine and Spirits

Rotundone's sensory impact transcends product categories, creating a common aromatic thread through its unique molecular signature:

In Wine:

  • Cool-climate signature: Acts as a chemical marker for cool-climate viticulture, with concentrations up to 10 times higher in regions like Australia's Grampians (Victoria) compared to warmer sites [2] [8]. This temperature dependence creates a direct link between climate and sensory profile.
  • Varietal expression: Defines the peppery typicity in specific grape varieties:
  • Syrah/Shiraz: Concentrations range from 37 to 1,000 ng/kg in grapes, producing wines with pronounced black pepper notes when exceeding sensory thresholds [2] [8]
  • Gamay: Auvergne (France) wines show strong correlation (R²=0.66) between rotundone levels and peppery intensity [9]
  • Other varieties: Duras, Grüner Veltliner, Vespolina, and Schioppettino [5] [9]
  • Anosmia factor: Approximately 20-25% of consumers experience specific anosmia for rotundone, creating divergent sensory experiences from the same wine [5]. This biological variation complicates sensory evaluation but intrigues neuroscientists studying olfactory genetics.
  • Consumer preference: Peppery notes are generally positively correlated with consumer appreciation, particularly among experienced wine drinkers willing to pay premium prices [5] [9]. However, preferences vary across demographics, with younger consumers sometimes finding intense pepper notes challenging.

Table 2: Rotundone Concentrations in Wine Grapes and Sensory Impact [2] [5] [9]

Grape VarietyRegionRotundone Concentration RangeSensory Threshold Exceedance
Shiraz/SyrahGrampians, Australia37-1,000 ng/kg in grapes80-100% of wines
GamayAuvergne, France25-180 ng/L in wine67% of wines
DurasGaillac, France15-220 ng/L in wine55% of wines
Grüner VeltlinerAustria8-40 ng/L in wine25% of wines
Noiret (Hybrid)Pennsylvania, USAUp to 150 ng/L in wine>90% of wines

In Spirits:

  • Oak-derived complexity: Identified as a contributor to spicy-woody notes in barrel-aged spirits, with concentrations increasing with aging duration [6] [10]:
  • 4-year bourbon: 0.342 µg/L
  • 8-year bourbon: 0.694 µg/L
  • 12-year bourbon: 1.35 µg/L [10]
  • Production variable sensitivity: Higher in spirits aged under low-humidity conditions where water evaporation concentrates oak extractives [10]
  • Sensory contribution: Odor Activity Values (OAVs) confirm its sensory impact despite lower concentrations compared to wine, due to higher ethanol tolerance thresholds [10]. Its description evolves from "black pepper" in wine to "spicy-woody-incense" in spirits, demonstrating matrix-dependent perception.

Table 3: Rotundone Quantitation in Oak-Aged Spirits [6] [10]

Spirit TypeAging DurationRotundone Concentration (µg/L)Sensory Description
Bourbon (Standard)4 years0.342Spicy, woody, incense
Bourbon (Premium)6 years0.694Spicy, woody, incense
Bourbon (Ultra-Premium)10 years1.35Spicy, woody, incense
Rye WhiskeyNot specified0.891Pronounced spicy-woody
Scotch WhiskyBlend0.150Subtle background note
Rum8 years0.152Subtle background note

The compound's journey from vineyard to bottle and barrel illustrates how a single molecule can define regional character, influence consumer preference, and create biochemical connections between seemingly unrelated agricultural products. Its detection across such diverse matrices—from wine to whiskey—highlights the unifying principles of flavor chemistry while emphasizing the importance of ultra-trace analysis in understanding sensory perception [4] [6] [10].

Table 4: Natural Occurrence of Rotundone Across Botanical Sources

Source CategoryExamplesSignificance
PlantsCyperus rotundus (Java grass/nutgrass)First identified source (non-aromatic)
SpicesBlack pepper, marjoram, oregano, basil, thymeCulinary pepper aroma source
GrapesSyrah, Gamay, Duras, Grüner VeltlinerDefines "cool-climate" peppery character in wine
SpiritsBourbon, rye, Scotch, rum, tequilaContributes to woody-incense notes in aging
MiscellaneousChicory coffee, agarwood oilUnexpected sources with complex aromas

Properties

CAS Number

18374-76-0

Product Name

Rotundone

IUPAC Name

3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3

InChI Key

NUWMTBMCSQWPDG-UHFFFAOYSA-N

SMILES

CC1CCC(CC2=C1C(=O)CC2C)C(=C)C

Canonical SMILES

CC1CCC(CC2=C1C(=O)CC2C)C(=C)C

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